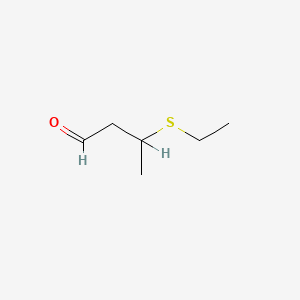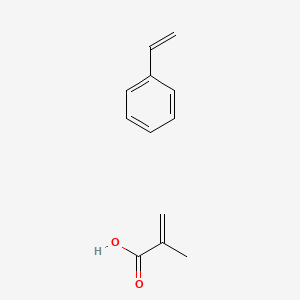
3'-O-(t-butildimetilsilil)timidina
Descripción general
Descripción
3’-O-(t-butyldimethylsilyl)thymidine is a nucleoside analog derived from thymidine. It is chemically stable and has been used in various scientific research applications. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to the 3’-hydroxyl group of thymidine, which enhances its stability and modifies its chemical properties .
Aplicaciones Científicas De Investigación
3’-O-(t-butyldimethylsilyl)thymidine has several scientific research applications, including:
Mecanismo De Acción
Target of Action
3’-O-(t-butyldimethylsilyl)thymidine, also known as 1-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a nucleoside analog . It primarily targets basic proteins in the cell nucleus .
Mode of Action
The compound interacts with its targets by binding to these basic proteins in the cell nucleus . This interaction results in the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells .
Biochemical Pathways
The affected biochemical pathway involves the process of protein synthesis. By binding to basic proteins in the cell nucleus, 3’-O-(t-butyldimethylsilyl)thymidine inhibits the synthesis of proteins, affecting the normal functioning of tubule cells in the kidney and skin cancer cells .
Pharmacokinetics
Its chemical stability has been noted , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 3’-O-(t-butyldimethylsilyl)thymidine’s action include the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells . This can potentially disrupt the normal functioning of these cells.
Action Environment
Its noted chemical stability suggests that it may be resistant to various environmental conditions .
Análisis Bioquímico
Biochemical Properties
3’-O-(t-butyldimethylsilyl)thymidine binds to basic proteins in the cell nucleus . It has been shown to inhibit protein synthesis in tubule cells of the kidney and skin cancer cells
Cellular Effects
It has been shown to inhibit protein synthesis in tubule cells of the kidney and skin cancer cells
Molecular Mechanism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a tert-butyldimethylsilyl group. This can be achieved by reacting thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of 3’-O-(t-butyldimethylsilyl)thymidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-(t-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the thymidine molecule.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using acetic acid can be used to remove the tert-butyldimethylsilyl group.
Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed, although these reactions are less frequently performed.
Major Products Formed
The major products formed from the reactions of 3’-O-(t-butyldimethylsilyl)thymidine depend on the specific reaction conditions. For example, deprotection of the tert-butyldimethylsilyl group yields thymidine, while further functionalization can lead to various thymidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3’-O-(tert-butyldiphenylsilyl)thymidine: Similar to 3’-O-(t-butyldimethylsilyl)thymidine but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
5’-O-(tert-butyldimethylsilyl)thymidine: A related compound with the tert-butyldimethylsilyl group attached to the 5’-hydroxyl group of thymidine.
Uniqueness
3’-O-(t-butyldimethylsilyl)thymidine is unique due to its specific protection of the 3’-hydroxyl group, which provides stability and allows for selective deprotection. This makes it particularly useful in the synthesis of nucleic acid derivatives and in studies involving DNA synthesis and repair .
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332379 | |
| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40733-27-5 | |
| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)









![4-[4-(Trifluoromethyl)phenoxy]phenol](/img/structure/B1584683.png)
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/new.no-structure.jpg)
